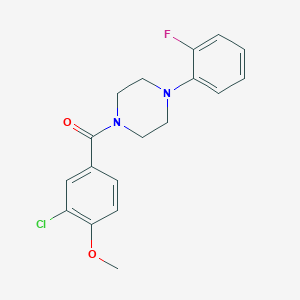![molecular formula C13H9ClF2N2O3S B5354715 N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]thiophene-2-carboxamide](/img/structure/B5354715.png)
N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[({4-[chloro(difluoro)methoxy]phenyl}amino)carbonyl]thiophene-2-carboxamide, commonly known as CCT137690, is a small molecule inhibitor that has shown promising results in cancer research. It is a potent inhibitor of Aurora kinases, which are essential for cell division and proliferation.
Wirkmechanismus
CCT137690 is a potent inhibitor of Aurora kinases, which are essential for cell division and proliferation. Aurora kinases are overexpressed in many types of cancer, making them attractive targets for cancer therapy. CCT137690 binds to the ATP-binding site of Aurora kinases, inhibiting their activity and leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CCT137690 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the phosphorylation of histone H3, a marker of mitosis, and disrupts the formation of the mitotic spindle, leading to cell death. In addition, CCT137690 has been shown to inhibit the growth of cancer stem cells and to sensitize cancer cells to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CCT137690 is its potency and selectivity for Aurora kinases. It has been shown to have minimal off-target effects, making it a valuable tool for studying the role of Aurora kinases in cancer biology. However, one of the limitations of CCT137690 is its poor solubility, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of CCT137690. One area of interest is the development of more potent and selective Aurora kinase inhibitors. Another area of interest is the identification of biomarkers that can predict response to CCT137690 and other Aurora kinase inhibitors. In addition, there is a need for further preclinical and clinical studies to evaluate the efficacy and safety of CCT137690 in cancer patients.
Conclusion:
CCT137690 is a promising small molecule inhibitor that has shown potent antitumor activity in preclinical studies. Its mechanism of action as an inhibitor of Aurora kinases makes it an attractive target for cancer therapy. While there are limitations to its use in lab experiments, its potency and selectivity make it a valuable tool for studying the role of Aurora kinases in cancer biology. There are several future directions for the study of CCT137690, including the development of more potent and selective inhibitors and the identification of biomarkers that can predict response to treatment.
Synthesemethoden
CCT137690 was first synthesized by GlaxoSmithKline (GSK) in 2008. The synthesis process involves several steps, including the reaction of 2-bromo-5-chlorothiophene with N-(4-amino-3-chloro-5-(trifluoromethyl)phenyl)-4-methoxybenzamide, followed by the reaction with ethyl chloroformate to form the final product. The purity of the compound is ensured by several purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CCT137690 has been extensively studied for its potential in cancer research. It has shown promising results in preclinical studies, demonstrating potent antitumor activity against a wide range of cancer cell lines, including breast, colon, lung, and prostate cancer. It has also shown efficacy in xenograft models of human tumors.
Eigenschaften
IUPAC Name |
N-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O3S/c14-13(15,16)21-9-5-3-8(4-6-9)17-12(20)18-11(19)10-2-1-7-22-10/h1-7H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKARTRMJWSHFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-methoxyphenyl)sulfonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5354632.png)
![7-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5354637.png)
![2-{2-chloro-4-[(cyclopropylamino)methyl]-6-ethoxyphenoxy}acetamide hydrochloride](/img/structure/B5354642.png)
![1-[(4-fluorophenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane](/img/structure/B5354648.png)
![2,6-difluoro-N-({[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]amino}carbonyl)benzamide](/img/structure/B5354662.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-nitrophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5354669.png)

![2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5354681.png)



![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5354722.png)

![1-{[6-(pyrrolidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidine-3-carboxamide](/img/structure/B5354738.png)
